(4,5-Dimethylthiazol-2-YL)methanol
Overview
Description
(4,5-Dimethylthiazol-2-YL)methanol is a chemical compound with the molecular formula C6H9NOS. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its role in various biochemical assays, particularly in the MTT assay, which is used to measure cell viability and proliferation .
Scientific Research Applications
(4,5-Dimethylthiazol-2-YL)methanol is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Employed in the MTT assay to assess cell viability and proliferation.
Medicine: Utilized in cytotoxicity studies to evaluate the effects of drugs and other compounds on cell health.
Industry: Applied in the development of diagnostic kits and reagents for biochemical assays.
Mechanism of Action
Target of Action
The primary target of (4,5-Dimethylthiazol-2-YL)methanol, also known as MTT, is the mitochondria of living cells . The compound interacts with the NAD(P)H-dependent cellular oxidoreductase enzymes present in the mitochondria .
Mode of Action
The mode of action of MTT involves its reduction by the NAD(P)H-dependent cellular oxidoreductase enzymes . These enzymes are capable of reducing MTT to its insoluble formazan, which has a purple color . This process requires active mitochondria .
Biochemical Pathways
The biochemical pathway involved in the action of MTT is the redox potential of the cell . The reduction of MTT to formazan is a redox reaction that reflects the metabolic activity of the cell . This process is used to assess cell viability as a function of redox potential .
Pharmacokinetics
The pharmacokinetics of MTT involve its conversion to formazan in living cells . The formazan is then solubilized, and its concentration is determined by optical density . The degree of light absorption is dependent on the degree of formazan concentration accumulated inside the cell and on the cell surface .
Result of Action
The result of the action of MTT is the formation of a purple-colored formazan . The intensity of the purple color is directly proportional to the number of viable cells present . Therefore, the MTT assay is used to measure the in vitro cytotoxic effects of drugs on cell lines or primary patient cells .
Action Environment
The action of MTT is influenced by environmental factors such as light and temperature . MTT assays are usually done in the dark since the MTT reagent is sensitive to light . The storage temperature for MTT is usually between 2-8°C . The compound is also sensitive to the presence of certain solvents .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
(4,5-Dimethylthiazol-2-YL)methanol plays a crucial role in biochemical reactions, particularly in the context of cell viability assays. It is known to interact with enzymes such as succinate dehydrogenase, which is involved in the mitochondrial electron transport chain. This interaction leads to the reduction of this compound to formazan, a purple-colored compound that can be quantified spectrophotometrically. The presence of formazan indicates the metabolic activity of cells, as only viable cells can reduce this compound to formazan .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by serving as an indicator of cell viability and metabolic activity. The reduction of this compound to formazan occurs in the mitochondria, reflecting the activity of mitochondrial enzymes. This process can impact cell signaling pathways, gene expression, and cellular metabolism, providing insights into the health and functionality of cells .
Molecular Mechanism
The molecular mechanism of this compound involves its reduction by mitochondrial enzymes, particularly succinate dehydrogenase. This enzyme catalyzes the conversion of this compound to formazan, which accumulates within the cell. The extent of formazan production is directly proportional to the number of viable cells, as only metabolically active cells can carry out this reduction. This mechanism highlights the compound’s utility in assessing cell viability and metabolic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound and its degradation products can influence the accuracy of cell viability assays. Long-term studies have shown that this compound remains stable under controlled conditions, but its degradation can lead to reduced sensitivity in detecting viable cells. Therefore, it is essential to use freshly prepared solutions and conduct assays promptly to ensure reliable results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally non-toxic and effectively measures cell viability. At high doses, this compound can exhibit cytotoxic effects, leading to cell death and altered metabolic activity. These threshold effects highlight the importance of optimizing dosage to achieve accurate and reliable results in experimental studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to mitochondrial function. It interacts with enzymes such as succinate dehydrogenase, which plays a role in the tricarboxylic acid cycle and the electron transport chain. The reduction of this compound to formazan reflects the metabolic flux and activity of these pathways, providing insights into cellular energy production and metabolic health .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its chemical properties. It is cell-permeable, allowing it to readily penetrate the plasma membrane of viable cells. Once inside the cell, this compound localizes to the mitochondria, where it undergoes reduction to formazan. This localization is crucial for its function as an indicator of cell viability and metabolic activity .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria. This localization is facilitated by its interaction with mitochondrial enzymes, which catalyze its reduction to formazan. The accumulation of formazan within the mitochondria reflects the metabolic activity of the cell and provides a visual indicator of cell viability. This subcellular targeting is essential for the compound’s effectiveness in cell viability assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethylthiazol-2-YL)methanol typically involves the reaction of 4,5-dimethylthiazole with formaldehyde. The reaction is carried out under acidic conditions to facilitate the formation of the methanol derivative. The general reaction scheme is as follows:
4,5-Dimethylthiazole+Formaldehyde→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common .
Chemical Reactions Analysis
Types of Reactions
(4,5-Dimethylthiazol-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) are commonly used in substitution reactions.
Major Products
Oxidation: Formation of (4,5-Dimethylthiazol-2-YL)aldehyde or (4,5-Dimethylthiazol-2-YL)carboxylic acid.
Reduction: Formation of (4,5-Dimethylthiazolidine-2-YL)methanol.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to MTT but produces a water-soluble formazan product, eliminating the need for a solubilization step.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Also used in cell viability assays and produces a soluble formazan product in the presence of phenazine methosulfate (PMS).
WST-1 (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium): Another tetrazolium salt that produces a water-soluble formazan product and is used in cell proliferation assays.
Uniqueness
(4,5-Dimethylthiazol-2-YL)methanol is unique in its widespread use in the MTT assay, which is a well-established method for assessing cell viability and proliferation. Its ability to be reduced by mitochondrial enzymes to form a colored formazan product makes it a valuable tool in various biochemical and medical research applications .
Properties
IUPAC Name |
(4,5-dimethyl-1,3-thiazol-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-4-5(2)9-6(3-8)7-4/h8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZZUYMCPDVPQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30606796 | |
Record name | (4,5-Dimethyl-1,3-thiazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30606796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99839-16-4 | |
Record name | 4,5-Dimethyl-2-thiazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99839-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4,5-Dimethyl-1,3-thiazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30606796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (dimethyl-1,3-thiazol-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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